molecular formula C14H12ClNO3S2 B3587773 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

Cat. No.: B3587773
M. Wt: 341.8 g/mol
InChI Key: UVPVSGRBWTYETN-FLIBITNWSA-N
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Description

4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a butanoic acid moiety, and a thiazolidine ring

Preparation Methods

The synthesis of 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID typically involves multiple steps. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base to form the intermediate compound. This intermediate is then reacted with butanoic acid under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or the thiazolidine ring to a more saturated form.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell proliferation. The exact pathways involved depend on the specific biological context and the molecular targets of the compound.

Comparison with Similar Compounds

Similar compounds to 4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID include other thiazolidine derivatives, such as:

    Thiazolidine-2,4-dione: A simpler thiazolidine compound used as a starting material in the synthesis of more complex derivatives.

    Rosiglitazone: A thiazolidinedione derivative used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione derivative with similar antidiabetic properties. The uniqueness of this compound lies in its specific structural features, such as the chlorophenyl group and the butanoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S2/c15-10-5-2-1-4-9(10)8-11-13(19)16(14(20)21-11)7-3-6-12(17)18/h1-2,4-5,8H,3,6-7H2,(H,17,18)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPVSGRBWTYETN-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 2
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 3
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 4
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 5
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID
Reactant of Route 6
4-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BUTANOIC ACID

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